molecular formula C7H4Cl3FO2S B2566437 4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride CAS No. 2416236-78-5

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride

Cat. No. B2566437
CAS RN: 2416236-78-5
M. Wt: 277.52
InChI Key: QYAHULONZZDJFI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride” are likely complex and specific to the conditions and reactants used . Unfortunately, the specific reaction analysis for this compound is not available in the sources I found.

Scientific Research Applications

Bioconjugation and Solid Support Activation

4-Fluorobenzenesulfonyl chloride, closely related to the query compound, is utilized as an activating agent for the covalent attachment of biologicals (enzymes, antibodies, avidin) to solid supports such as polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. Its reactivity with primary or secondary hydroxyl groups facilitates the formation of stable linkages, maintaining the biological function of attached molecules. This chemistry is instrumental in bioselective separation processes, including purifying lymphocyte subsets from blood or tumor cells from bone marrow (Chang et al., 1992).

Synthesis of Chemical Intermediates

The compound is also pivotal in synthesizing chemical intermediates for further applications. For instance, a novel route to 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a useful precursor in pesticide synthesis, demonstrates the versatility of related sulfonyl chlorides in organic synthesis. Such routes offer alternative methodologies for producing key intermediates efficiently (Xiao-hua Du et al., 2005).

Photocatalysis and Radical Reactions

In photocatalysis, fluoroalkylsulfonyl chlorides, including variants of the subject compound, are sources of fluorinated radicals. These radicals add to electron-deficient alkenes under photochemical conditions, facilitated by copper mediation, leading to α-chloro-β-fluoroalkylcarbonyl products. This process underscores the importance of sulfonyl chlorides in introducing fluoroalkyl groups into organic molecules, expanding the toolbox for synthesizing fluorinated compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Tang & Dolbier, 2015).

properties

IUPAC Name

4-chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3FO2S/c8-3-4-1-5(14(10,12)13)2-6(11)7(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHULONZZDJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)Cl)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride

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